molecular formula C13H16ClNO6S B2699931 methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate CAS No. 255737-47-4

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate

Cat. No. B2699931
CAS RN: 255737-47-4
M. Wt: 349.78
InChI Key: YSKBVJKRWRMIFH-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of the amino acid cysteine and has been synthesized for various applications in the field of biochemistry and molecular biology.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate involves the protection of the amine group, followed by the addition of a sulfonic acid group and the removal of the protecting group. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "L-alanine", "benzyl chloroformate", "sodium sulfite", "sodium hydroxide", "methyl alcohol" ], "Reaction": [ "Protection of the amine group of L-alanine with benzyl chloroformate in the presence of sodium hydroxide", "Addition of sodium sulfite to the protected amino acid to introduce the sulfonic acid group", "Removal of the benzyl protecting group with hydrogen chloride", "Esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid" ] }

CAS RN

255737-47-4

Product Name

methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate

Molecular Formula

C13H16ClNO6S

Molecular Weight

349.78

IUPAC Name

methyl (2S)-4-chlorosulfonyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H16ClNO6S/c1-20-12(16)11(7-8-22(14,18)19)15-13(17)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1

InChI Key

YSKBVJKRWRMIFH-NSHDSACASA-N

SMILES

COC(=O)C(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1

solubility

not available

Origin of Product

United States

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